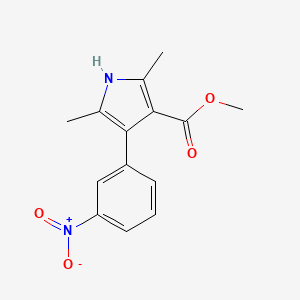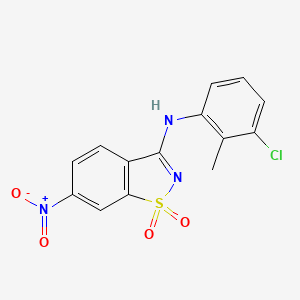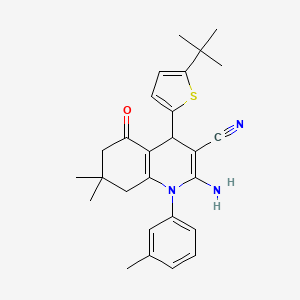![molecular formula C14H13N3O6 B11539843 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol](/img/structure/B11539843.png)
6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol is a synthetic organic compound characterized by its unique structural features, including a pyrimidine ring substituted with nitro and hydroxyl groups, and a vinyl linkage to a dimethoxyphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dimethoxybenzaldehyde and 5-nitropyrimidine-2,4-diol.
Formation of the Vinyl Linkage: A Wittig reaction is employed to form the vinyl linkage between the 2,5-dimethoxyphenyl group and the pyrimidine ring. This involves the reaction of 2,5-dimethoxybenzaldehyde with a suitable phosphonium ylide under basic conditions.
Nitration: The nitro group is introduced via nitration of the pyrimidine ring, typically using a mixture of concentrated nitric acid and sulfuric acid.
Hydroxylation: The hydroxyl groups on the pyrimidine ring are introduced through a controlled hydroxylation reaction, often using hydrogen peroxide or a similar oxidizing agent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors for the nitration and hydroxylation steps, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of alkylated or acylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
The compound has potential applications in biological research, particularly in the study of enzyme inhibition and receptor binding. Its structural features make it a candidate for the development of new pharmaceuticals targeting specific biological pathways.
Medicine
In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-inflammatory and anticancer activities. The presence of the nitro and hydroxyl groups is believed to contribute to its bioactivity.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in material science.
Comparison with Similar Compounds
Similar Compounds
- 6-[(1E)-2-(2,3-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol
- 6-[(1E)-2-(2,4-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol
Uniqueness
Compared to similar compounds, 6-[(1E)-2-(2,5-dimethoxyphenyl)vinyl]-5-nitropyrimidine-2,4-diol is unique due to the specific positioning of the methoxy groups on the phenyl ring. This positioning can influence the compound’s reactivity and interaction with biological targets, potentially leading to different biological activities and applications.
Properties
Molecular Formula |
C14H13N3O6 |
|---|---|
Molecular Weight |
319.27 g/mol |
IUPAC Name |
6-[(E)-2-(2,5-dimethoxyphenyl)ethenyl]-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C14H13N3O6/c1-22-9-4-6-11(23-2)8(7-9)3-5-10-12(17(20)21)13(18)16-14(19)15-10/h3-7H,1-2H3,(H2,15,16,18,19)/b5-3+ |
InChI Key |
GIMLNYJYUGGRPH-HWKANZROSA-N |
Isomeric SMILES |
COC1=CC(=C(C=C1)OC)/C=C/C2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)C=CC2=C(C(=O)NC(=O)N2)[N+](=O)[O-] |
solubility |
35.1 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3,5-dichloro-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11539769.png)
![2-[(E)-{2-[(6-methylpyridin-3-yl)carbonyl]hydrazinylidene}methyl]-4-nitrophenyl benzoate](/img/structure/B11539776.png)



![4-[(E)-{2-[(4-chlorophenoxy)acetyl]hydrazinylidene}methyl]-2-methoxyphenyl 4-nitrobenzoate](/img/structure/B11539790.png)
![3-[(4-cyclohexylphenoxy)methyl]-5-[(diphenylmethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole](/img/structure/B11539792.png)


![2-{[5-(3-Bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-1-(3-nitrophenyl)ethanone](/img/structure/B11539812.png)
![4-[(E)-{2-[(2,6-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl benzoate](/img/structure/B11539817.png)
![N'-[(E)-(4-chlorophenyl)methylidene]-2-(2-methoxy-4,6-dinitrophenoxy)acetohydrazide](/img/structure/B11539822.png)
![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11539825.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-5-(4-nitrophenyl)-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11539836.png)
